molecular formula C9H13N3O3S B4562282 2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid

2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid

Cat. No.: B4562282
M. Wt: 243.29 g/mol
InChI Key: ORMOCCLDZIVPLQ-UHFFFAOYSA-N
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Description

2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid is a heterocyclic compound that features a piperidine ring, a thiadiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of thiohydrazonate intermediates to form the thiadiazole ring, which is then reacted with piperidine derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or thiadiazole rings.

Scientific Research Applications

2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid involves its interaction with specific molecular targets. The piperidine and thiadiazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the piperidine and thiadiazole rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c13-7(14)6-15-9-8(10-16-11-9)12-4-2-1-3-5-12/h1-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMOCCLDZIVPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSN=C2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid
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2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid
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2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid
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2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid
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2-[(4-Piperidin-1-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid

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